molecular formula C20H25Cl2N3O2S B1675866 6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride CAS No. 1071638-38-4

6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride

Cat. No.: B1675866
CAS No.: 1071638-38-4
M. Wt: 442.4 g/mol
InChI Key: VCJIDISBDZWDOJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

MAC13243, also known as CS-1183 or MAC13243 HCl, is primarily targeted towards the bacterial lipoprotein targeting chaperone, LolA . LolA is a part of the five-membered Lol (localization of lipoproteins) system, which is responsible for the sorting and transport of lipoproteins to the outer membrane in the majority of Gram-negative bacteria .

Mode of Action

MAC13243 acts as an inhibitor of LolA, thereby interfering with the trafficking of lipoproteins from the inner to the outer membrane of the bacteria . This inhibition disrupts the normal functioning of the bacterial cell, leading to increased permeability of the outer membrane .

Biochemical Pathways

The primary biochemical pathway affected by MAC13243 is the Lol (localization of lipoproteins) system, which is responsible for the transport of lipoproteins to the outer membrane in Gram-negative bacteria . By inhibiting LolA, MAC13243 disrupts this pathway, leading to increased permeability of the outer membrane and potentially affecting other downstream processes .

Pharmacokinetics

It’s known that the compound exhibits concentration-dependent activity, with higher concentrations leading to increased antibacterial effects .

Result of Action

The primary result of MAC13243’s action is an increase in the permeability of the outer membrane of Gram-negative bacteria . This increased permeability makes the bacteria more susceptible to other antibiotics, particularly those with large molecular scaffolds that would otherwise be ineffective .

Action Environment

The action of MAC13243 can be influenced by various environmental factors. For instance, the concentration of the compound plays a significant role in its efficacy, with higher concentrations leading to increased antibacterial effects . .

Biochemical Analysis

Biochemical Properties

MAC13243 interacts with the bacterial lipoprotein targeting chaperone, LolA . LolA is a periplasmic chaperone that plays a crucial role in the trafficking of lipoproteins from the inner to the outer membrane . By inhibiting LolA, MAC13243 disrupts this process, thereby affecting the biochemical reactions within the bacterial cell .

Cellular Effects

The primary cellular effect of MAC13243 is an increase in the permeability of the outer membrane of gram-negative bacteria . This is achieved by inhibiting the function of LolA, which leads to a disruption in the trafficking of lipoproteins . As a result, cells become more permeable to certain molecules and more susceptible to large-scaffold antibiotics .

Molecular Mechanism

MAC13243 exerts its effects at the molecular level by binding to and inhibiting the function of LolA . This inhibition disrupts the normal trafficking of lipoproteins from the inner to the outer membrane, leading to increased permeability of the outer membrane .

Temporal Effects in Laboratory Settings

The effects of MAC13243 have been observed in laboratory settings over time. In studies involving Escherichia coli, it was found that cells became more permeable and more susceptible to large-scaffold antibiotics when exposed to sub-inhibitory concentrations of MAC13243 .

Metabolic Pathways

Its role as an inhibitor of LolA suggests that it may impact the pathways related to lipoprotein trafficking .

Transport and Distribution

MAC13243 is likely transported into bacterial cells where it binds to and inhibits LolA . This disrupts the normal distribution of lipoproteins within the cell, particularly their movement from the inner to the outer membrane .

Subcellular Localization

The subcellular localization of MAC13243 is likely within the periplasmic space of gram-negative bacteria, where LolA is located . By inhibiting LolA, MAC13243 impacts the localization of lipoproteins within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MAC13243 involves a high throughput screening process to identify small molecules that increase the permeability of the outer membrane of Gram-negative bacteria . The compound is synthesized through a series of chemical reactions that involve the formation of thiourea derivatives . The detailed synthetic route and reaction conditions are typically proprietary information held by the researchers or companies that develop these compounds.

Industrial Production Methods: Industrial production of MAC13243 would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This process would include steps such as purification, crystallization, and quality control to meet pharmaceutical standards.

Scientific Research Applications

The compound features a triazine ring that is central to its biological activity. The presence of the chlorophenyl and dimethoxyphenyl groups enhances its lipophilicity and potential interaction with biological targets.

Antibacterial Activity

One of the primary applications of this compound is in the field of antibacterial research . Studies have shown that it exhibits significant inhibitory effects on Gram-negative bacteria by targeting bacterial lipoprotein chaperones such as LolA. This mechanism disrupts bacterial cell wall synthesis and function, making it a promising candidate for developing new antibiotics .

Anticancer Potential

Recent investigations have explored the anticancer properties of this compound. It has been found to induce apoptosis in cancer cells through various pathways. For instance, modifications to its structure have led to derivatives that demonstrate potent activity against HeLa cells with IC50 values comparable to established chemotherapeutics like doxorubicin .

Study 1: Antibacterial Efficacy

In a study published in 2020, the antibacterial efficacy of 6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine was evaluated against several strains of Gram-negative bacteria. The results indicated a strong correlation between concentration and inhibition zone diameter, suggesting its potential as a lead compound for antibiotic development.

Study 2: Anticancer Activity

A comprehensive study assessed the anticancer effects of various derivatives of this compound on different cancer cell lines. The findings revealed that certain modifications enhanced cytotoxicity significantly, indicating that the structural configuration plays a crucial role in its biological activity .

Biological Activity

The compound 6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine; hydrochloride , also referred to as MAC13243, has garnered attention in the field of medicinal chemistry due to its notable biological activities, particularly its antibacterial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C20H24ClN3O2S
  • Molecular Weight : 405.9 g/mol
  • IUPAC Name : 6-[(4-chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine
  • InChI Key : JRZNGLZDQHVIOO-UHFFFAOYSA-N

MAC13243 acts primarily by inhibiting the bacterial lipoprotein targeting chaperone LolA , which is essential for the transport of lipoproteins to the outer membrane in Gram-negative bacteria. This inhibition disrupts bacterial cell wall integrity and function, leading to increased permeability and susceptibility to other antibiotics.

Antibacterial Activity

Research has demonstrated that MAC13243 exhibits significant inhibitory effects on a range of Gram-negative bacteria. Its effectiveness is particularly noted against:

  • Escherichia coli
  • Pseudomonas aeruginosa
  • Klebsiella pneumoniae

Table 1: Antibacterial Efficacy Against Various Bacteria

BacteriaMinimum Inhibitory Concentration (MIC)
Escherichia coli8 µg/mL
Pseudomonas aeruginosa16 µg/mL
Klebsiella pneumoniae32 µg/mL

Case Studies and Research Findings

Several studies have investigated the biological activity of MAC13243:

  • Study on Gram-negative Bacteria :
    • A study highlighted that MAC13243 effectively increased the permeability of the outer membrane in Gram-negative bacteria, enhancing the efficacy of co-administered antibiotics such as ampicillin and ciprofloxacin.
  • Cytotoxicity Assessment :
    • In vitro studies have assessed the cytotoxic effects of MAC13243 on human cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound showed moderate anticancer activity with IC50 values ranging from 25 to 83 µM depending on the cell line .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
HCT-11642
MCF-725
HeLa57

Properties

IUPAC Name

6-[(4-chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2S.ClH/c1-25-18-8-5-15(11-19(18)26-2)9-10-24-13-22-20(23-14-24)27-12-16-3-6-17(21)7-4-16;/h3-8,11H,9-10,12-14H2,1-2H3,(H,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJIDISBDZWDOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CNC(=NC2)SCC3=CC=C(C=C3)Cl)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384516
Record name MAC13243
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071638-38-4
Record name MAC13243
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride
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6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride
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6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride
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6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride
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6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride
Reactant of Route 6
Reactant of Route 6
6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride

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